molecular formula C13H17NO3S3 B2456907 5-ethyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 1448131-67-6

5-ethyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2456907
CAS No.: 1448131-67-6
M. Wt: 331.46
InChI Key: VZDNQDXPGCHITK-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed by various methods such as FTIR, MS, and 1H-NMR .


Chemical Reactions Analysis

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. For example, the melting point, yield, and IR spectrum can be determined for specific compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Topical Ocular Hypotensive Activity : A study by Prugh et al. (1991) prepared and evaluated a series of 5-substituted thieno[2,3-b]- and thieno[3,2-b]thiophene-2-sulfonamides for topical ocular hypotensive activity, aiming to treat glaucoma through inhibition of carbonic anhydrase and enhancing water solubility (Prugh et al., 1991).

Cytotoxicity Against Cancer Cell Lines : Arsenyan et al. (2016) synthesized 5-aminomethyl-substituted 6-chloroselenopheno[3,2-b]thiophene-2-sulfonamides and studied their cytotoxicity against various human and mouse cancer cell lines, showing potential for anticancer drug development (Arsenyan et al., 2016).

Anticonvulsant Activities and Cerebrovasodilation : Barnish et al. (1981) described the anticonvulsant activities of 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, with particular analogues significantly increasing cerebral blood flow, indicating potential for neurological applications (Barnish et al., 1981).

Materials Science Applications

Polymeric Thiophenes for Electronic Applications : Nagaraju et al. (2018) emphasized the broad utility of substituted thiophenes in materials science, highlighting their role in creating organic electronics, such as thin-film transistors and solar cells, due to their diverse biological activities and stability (Nagaraju et al., 2018).

Mechanism of Action

While the mechanism of action can vary depending on the specific derivative and its application, some thiophene derivatives have shown antimicrobial activity against selected microbial species .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Properties

IUPAC Name

5-ethyl-N-(2-methoxy-2-thiophen-3-ylethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S3/c1-3-11-4-5-13(19-11)20(15,16)14-8-12(17-2)10-6-7-18-9-10/h4-7,9,12,14H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDNQDXPGCHITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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